molecular formula C13H15NO2 B8694174 Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B8694174
M. Wt: 217.26 g/mol
InChI Key: PTJMSNXGHGOXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate: is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C13H15NO2/c15-13(14-7-6-11-8-12(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

PTJMSNXGHGOXPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 2,3-dihydro-pyrrole-1-carboxylic acid benzyl ester (example 4, step 5, 300 mg, 1.0 eq.) in diethyl ether was slowly added a solution of diethylzinc in hexanes (1M, 7 mL, 4.75 eq.), followed by chloroiodomethane (1.1 mL, 10 eq.). The reaction mixture was stirred 3 h at 0° C., allowed to warm up to room temperature and stirred an additional 3 h. The reaction mixture was partitioned between an aqueous solution of ammonium chloride and diethyl ether. The aqueous layer was extracted with diethyl ether and the combined organic layers were washed with brine, dried over sodium sulphate and evaporated in vacuo and purified on silica, eluting with a 1:1 to 1:3 gradient of cyclohexane/dichloromethane, to yield 160 mg (50%) of the desired product as colourless oil. MS (m/e): 218.5 (MH+, 100%)
Quantity
300 mg
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hexanes
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7 mL
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1.1 mL
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Yield
50%

Synthesis routes and methods II

Procedure details

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